molecular formula C22H22ClN3O2S B2445079 3-[(4-chlorophenyl)methyl]-7-(3-methylpiperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one CAS No. 422529-18-8

3-[(4-chlorophenyl)methyl]-7-(3-methylpiperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one

Cat. No. B2445079
CAS RN: 422529-18-8
M. Wt: 427.95
InChI Key: AAPNZGSYXPPZHU-UHFFFAOYSA-N
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Description

The compound is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a wide range of biological activities, including antitumor, antibacterial, antiviral, antimalarial, and antiprotozoal properties .


Molecular Structure Analysis

The compound contains a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a 2-pyrimidinone ring. It also has a 3-methylpiperidine-1-carbonyl group and a 4-chlorophenylmethyl group attached to the quinazolinone core .


Chemical Reactions Analysis

Quinazolinones can undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions. The specific reactions that this compound can undergo would depend on the reaction conditions and the other reactants present .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the quinazolinone core, the 3-methylpiperidine-1-carbonyl group, and the 4-chlorophenylmethyl group would influence the compound’s solubility, stability, and reactivity .

Scientific Research Applications

Synthesis and Functionalization

Quinazolinone derivatives are synthesized through various chemical reactions, demonstrating the versatility of these compounds in organic chemistry. For instance, the synthesis of functionalized 2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one derivatives via intramolecular electrophilic cyclization showcases the regioselective reactions that these compounds can undergo, leading to a variety of structurally complex molecules with potential for further chemical modification and study (N. Kut, M. Onysko, V. Lendel, 2020).

Anticancer Activity

The anticancer potential of quinazolinone derivatives is a significant area of interest in medicinal chemistry. Research into the synthesis, method optimization, and evaluation of 2,3,7-trisubstituted quinazoline derivatives has shown remarkable activity against specific cancer cell lines, highlighting the role of such compounds in the development of new anticancer therapies (M. Noolvi, H. Patel, 2013).

Antihistaminic Agents

Quinazolinone derivatives have also been investigated for their potential as H1-antihistaminic agents, with some compounds showing significant activity in vivo. This research points to the possibility of developing new therapeutic agents for allergic reactions and related conditions (V. Alagarsamy, P. Parthiban, 2012).

Antimicrobial Activity

The antimicrobial properties of quinazolinone derivatives are another area of active research, with some newly synthesized compounds displaying promising antibacterial and antifungal activities. This suggests their potential use in combating microbial infections and in the development of new antimicrobial agents (N. Patel, J. Patel, V. Patel, 2010).

Mechanism of Action

The mechanism of action of quinazolinones depends on their specific biological activity. For example, some quinazolinones act as inhibitors of certain enzymes, while others may interact with specific receptors .

Future Directions

The study of quinazolinones is an active area of research due to their wide range of biological activities. Future research could involve the synthesis of new quinazolinone derivatives, the investigation of their biological activities, and the exploration of their mechanisms of action .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[(4-chlorophenyl)methyl]-7-(3-methylpiperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one' involves the condensation of 4-chlorobenzylamine with 2-thioxo-2,3-dihydro-1H-quinazolin-4-one, followed by the reaction of the resulting intermediate with 3-methylpiperidine-1-carboxylic acid chloride. The final step involves the addition of sulfur to the intermediate to form the desired compound.", "Starting Materials": [ "4-chlorobenzylamine", "2-thioxo-2,3-dihydro-1H-quinazolin-4-one", "3-methylpiperidine-1-carboxylic acid chloride", "Sulfur" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzylamine with 2-thioxo-2,3-dihydro-1H-quinazolin-4-one in the presence of a suitable base to form the intermediate 3-[(4-chlorophenyl)methyl]-2-thioxo-2,3-dihydro-1H-quinazolin-4-one.", "Step 2: Reaction of the intermediate with 3-methylpiperidine-1-carboxylic acid chloride in the presence of a suitable base to form the intermediate 3-[(4-chlorophenyl)methyl]-7-(3-methylpiperidine-1-carbonyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one.", "Step 3: Addition of sulfur to the intermediate in the presence of a suitable base to form the desired compound 3-[(4-chlorophenyl)methyl]-7-(3-methylpiperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one." ] }

CAS RN

422529-18-8

Molecular Formula

C22H22ClN3O2S

Molecular Weight

427.95

IUPAC Name

3-[(4-chlorophenyl)methyl]-7-(3-methylpiperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C22H22ClN3O2S/c1-14-3-2-10-25(12-14)20(27)16-6-9-18-19(11-16)24-22(29)26(21(18)28)13-15-4-7-17(23)8-5-15/h4-9,11,14H,2-3,10,12-13H2,1H3,(H,24,29)

InChI Key

AAPNZGSYXPPZHU-UHFFFAOYSA-N

SMILES

CC1CCCN(C1)C(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC=C(C=C4)Cl

solubility

not available

Origin of Product

United States

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